molecular formula C10H11BrFN B1417252 N-(4-bromo-2-fluorobenzyl)cyclopropanamine CAS No. 1152498-80-0

N-(4-bromo-2-fluorobenzyl)cyclopropanamine

Cat. No.: B1417252
CAS No.: 1152498-80-0
M. Wt: 244.1 g/mol
InChI Key: HSULAFKPOABISP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorobenzyl)cyclopropanamine is a chemical compound with the molecular formula C10H11BrFN. It is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position of the benzyl group, which is attached to a cyclopropanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorobenzyl)cyclopropanamine typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorobenzyl)cyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted benzyl derivatives .

Scientific Research Applications

N-(4-bromo-2-fluorobenzyl)cyclopropanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorobenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(4-bromo-2-fluorobenzyl)cyclopropanamine can be compared with other similar compounds, such as:

  • N-(4-chloro-2-fluorobenzyl)cyclopropanamine
  • N-(4-bromo-2-chlorobenzyl)cyclopropanamine
  • N-(4-bromo-2-methylbenzyl)cyclopropanamine

These compounds share similar structural features but differ in the substituents on the benzyl groupThis compound is unique due to the specific combination of bromine and fluorine atoms, which may impart distinct properties and activities.

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSULAFKPOABISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-2-fluorobenzyl)cyclopropanamine
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